Diphenyl adipate
Overview
Description
Diphenyl adipate is an organic compound that belongs to the class of esters. It is formed by the esterification of adipic acid with phenol. This compound is known for its applications in various industrial processes, particularly as a plasticizer, which enhances the flexibility and durability of plastic materials.
Mechanism of Action
Mode of Action
It is known that the compound can interact with other substances in a chemical reaction . For instance, it has been used in the presence of other compounds such as 4,4′-methylene diphenyl diisocyanate (MDI) which acted as a reactive chain extender . .
Biochemical Pathways
Some studies suggest that it may be involved in the synthesis of other compounds . For example, it has been used in the production of poly(lactic acid) and poly(butylene adipate-co-terephthalate) blends . .
Result of Action
Some studies suggest that it may have an impact on the mechanical properties, phase morphology, thermal behavior, and crystalline structure of certain blends . .
Action Environment
It is known that the compound can interact with other substances in a chemical reaction . .
Biochemical Analysis
Biochemical Properties
Diphenyl adipate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been used in the synthesis of dimethyl adipate, a stable configuration of adipic acid, from biomass-derived cyclopentanone and dimethyl carbonate . This process involves various enzymes and catalysts, indicating that this compound can participate in complex biochemical reactions.
Cellular Effects
It is known that adipic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. For example, in the synthesis of dimethyl adipate, this compound may interact with enzymes and catalysts, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Current knowledge suggests that this compound can be used in the synthesis of other compounds, indicating its stability and potential for long-term effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it plays a role in the synthesis of dimethyl adipate, a process that involves several enzymes and cofactors . This process could also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl adipate can be synthesized through the esterification of adipic acid with phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting adipoyl chloride with phenol in the presence of a base, such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is typically carried out at elevated temperatures to ensure the complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: Diphenyl adipate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and phenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: Under specific conditions, this compound can undergo oxidation to produce various oxidation products.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Transesterification: Alcohol, acid or base catalyst, elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Adipic acid and phenol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
Diphenyl adipate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible and durable plastic materials. It is also used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
Comparison with Similar Compounds
Dioctyl adipate: Another ester of adipic acid, commonly used as a plasticizer.
Dimethyl adipate: Used as a solvent and intermediate in chemical synthesis.
Diethyl adipate: Employed in the production of coatings and adhesives.
Comparison: Diphenyl adipate is unique due to its specific esterification with phenol, which imparts distinct properties compared to other adipate esters. It offers a balance of flexibility and durability, making it suitable for a wide range of applications. In contrast, dioctyl adipate is more commonly used in applications requiring higher flexibility, while dimethyl and diethyl adipates are preferred for their solvent properties.
Properties
IUPAC Name |
diphenyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFKMOUQSYRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335714 | |
Record name | Diphenyl hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3195-37-7 | |
Record name | 1,6-Diphenyl hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3195-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Diphenyl Adipate in polymer chemistry?
A1: this compound serves as a crucial monomer in the synthesis of various polymers. For instance, it reacts with diamines to produce polyamides, a class of polymers known for their excellent mechanical properties and thermal stability []. Moreover, this compound acts as a building block for polybenzimidazoles, high-performance polymers prized for their exceptional thermal and chemical resistance []. Additionally, it plays a key role in creating poly(ester-sulfone)s, polymers known for their enhanced glass transition temperatures and potential applications in fields requiring high-performance materials [].
Q2: How does the structure of this compound influence the properties of the resulting polymers?
A2: The presence of the adipate moiety, a relatively flexible aliphatic chain, in this compound contributes to the flexibility of the resulting polymers []. This contrasts with polymers derived from aromatic diphenyl esters, which tend to be more rigid. This flexibility can impact properties such as glass transition temperature (Tg) and solubility. For example, poly(ester-sulfone)s synthesized with this compound exhibit lower Tg values compared to those made with more rigid diphenyl esters like diphenyl terephthalate [].
Q3: Are there any studies exploring the use of this compound in liquid crystalline polymers?
A3: Yes, research has explored using selectively deuterated this compound to synthesize liquid crystalline cyanoazobenzene side-chain polyesters []. These polymers, known for their unique optical properties, have potential applications in areas like display technologies and data storage. The use of this compound allowed researchers to investigate the phase behavior and molecular dynamics of these complex polymeric materials using techniques like deuterium NMR spectroscopy [].
Q4: Can this compound participate in crosslinking reactions?
A4: While this compound itself is not directly involved in crosslinking reactions, research has explored using related compounds like di(S-phenyl) thioadipate, structurally similar to this compound, as crosslinking agents for polymers containing pendant epoxide groups []. This crosslinking process led to the formation of gel compounds, demonstrating the potential for this compound derivatives in modifying polymer properties and creating network structures [].
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